Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives, followed by the introduction of amino and hydroxy groups through nucleophilic substitution and reduction reactions. The final step involves esterification to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino and hydroxy groups may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the brominated pyridine ring but lacks the ester and hydroxy groups.
Ethyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate: Similar structure with a methyl ester instead of ethyl.
Uniqueness
This compound is unique due to the combination of its brominated pyridine ring, amino group, hydroxy group, and ethyl ester. This combination of functional groups provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H13BrN2O3 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-7(11)5-13-4-6/h3-5,8-9,14H,2,12H2,1H3 |
InChI Key |
ZJVUXGNZIKBHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N |
Origin of Product |
United States |
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